molecular formula C9H10OS2 B14076910 1-(2,4-Dimercaptophenyl)propan-2-one

1-(2,4-Dimercaptophenyl)propan-2-one

Cat. No.: B14076910
M. Wt: 198.3 g/mol
InChI Key: IINXOMLJRKYMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H10OS2 It is characterized by the presence of two mercapto groups (-SH) attached to a phenyl ring, along with a propan-2-one (acetone) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimercaptophenyl)propan-2-one typically involves the reaction of 2,4-dimercaptophenyl derivatives with acetone under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the mercapto groups to the carbonyl carbon of acetone. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto groups can be oxidized to form disulfides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the mercapto groups under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of alcohols.

    Substitution: Formation of thioethers or thioesters.

Scientific Research Applications

1-(2,4-Dimercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a chelating agent for heavy metals.

    Medicine: Investigated for its antioxidant properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimercaptophenyl)propan-2-one involves its ability to interact with various molecular targets through its mercapto groups. These groups can form strong bonds with metal ions, making the compound effective in chelation therapy. Additionally, the compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimercaptophenyl)propan-2-one
  • 1-(2,5-Dimercaptophenyl)propan-2-one
  • 1-(3,4-Dimercaptophenyl)propan-2-one

Uniqueness

1-(2,4-Dimercaptophenyl)propan-2-one is unique due to the specific positioning of the mercapto groups on the phenyl ring, which influences its reactivity and binding properties. This positional arrangement allows for distinct interactions with molecular targets compared to its isomers.

Properties

Molecular Formula

C9H10OS2

Molecular Weight

198.3 g/mol

IUPAC Name

1-[2,4-bis(sulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C9H10OS2/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5,11-12H,4H2,1H3

InChI Key

IINXOMLJRKYMIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)S)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.